methyl(4-methylhexan-2-yl)amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(4-methylhexan-2-yl)amine hydrochloride can be synthesized by reacting 4-methylhexan-2-one with hydroxylamine, which converts the 4-methylhexan-2-one to 4-methylhexan-2-one oxime. This oxime is then reduced via catalytic hydrogenation to produce methyl(4-methylhexan-2-yl)amine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale catalytic hydrogenation processes and purification steps such as distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl(4-methylhexan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation and hydrogen gas for catalytic hydrogenation. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include oximes, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(4-methylhexan-2-yl)amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl(4-methylhexan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an indirect sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters, which leads to increased alertness and energy levels . The compound’s effects are mediated through its binding to adrenergic receptors and subsequent activation of intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tuaminoheptane: Another aliphatic amine with similar sympathomimetic effects.
Isometheptene: Used as a nasal decongestant and shares structural similarities.
Uniqueness
Methyl(4-methylhexan-2-yl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as a potent sympathomimetic agent makes it valuable in both research and industrial applications .
Properties
CAS No. |
2648948-36-9 |
---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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